

# Oral IL-17 Modulators: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: IL-17 modulator 1 disodium

Cat. No.: B10831949

Get Quote

The landscape of psoriasis treatment is rapidly evolving, with a growing interest in orally available small molecules that can offer a convenient alternative to injectable biologics. Among these, inhibitors of the pro-inflammatory cytokine Interleukin-17 (IL-17) are a promising class of therapeutics. This guide provides a head-to-head comparison of emerging oral IL-17 modulators, focusing on their mechanism of action, available preclinical and clinical data, and developmental status. This objective overview is intended for researchers, scientists, and drug development professionals.

## **Mechanism of Action: Targeting the IL-17 Pathway**

Interleukin-17A (IL-17A) is a key cytokine in the pathogenesis of psoriasis and other autoimmune diseases. It is primarily produced by Th17 cells and, upon binding to its receptor (IL-17R) on keratinocytes, triggers a signaling cascade that leads to the production of proinflammatory cytokines and chemokines, resulting in keratinocyte hyperproliferation and the characteristic plaques of psoriasis. Oral small molecule IL-17 inhibitors aim to disrupt this pathway by directly binding to the IL-17A cytokine, preventing its interaction with its receptor.[1]

Below is a diagram illustrating the IL-17 signaling pathway and the point of intervention for oral IL-17A inhibitors.





Click to download full resolution via product page

Caption: IL-17 Signaling Pathway and Inhibition.



# **Comparative Analysis of Oral IL-17 Modulators**

Currently, there are no approved oral IL-17 inhibitors. However, several candidates are in clinical development. This section compares the available data for the most prominent molecules.



| Feature                       | DC-806 (Eli<br>Lilly)                                                                                              | DC-853 (Eli<br>Lilly)                                                                                                      | ASC50<br>(Ascletis<br>Pharma)                                                                                                                                   | LEO 153339<br>(LEO Pharma)                                |
|-------------------------------|--------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Target                        | IL-17A Subunit[2]                                                                                                  | IL-17[3]                                                                                                                   | Interleukin-17<br>(IL-17)[4]                                                                                                                                    | IL-17A/IL-17AR<br>Interaction[5]                          |
| Development<br>Phase          | Phase 2b<br>(Psoriasis)[2]                                                                                         | Phase 2<br>(Psoriasis)                                                                                                     | Phase 1<br>(Psoriasis)[6]                                                                                                                                       | Phase 1<br>(Completed)[1]                                 |
| Reported<br>Efficacy          | Phase 1c<br>(Psoriasis):<br>43.7% mean<br>PASI reduction at<br>4 weeks (800 mg<br>BID) vs 13.3%<br>for placebo.[7] | Data not yet publicly available. Reported to have higher affinity and improved metabolic stability compared to DC- 806.[8] | Preclinical data<br>in a psoriasis<br>animal model<br>showed strong<br>efficacy.[4]                                                                             | Results from Phase 1 trial not yet publicly available.[1] |
| Available<br>Preclinical Data | IC50 = 10.81 nM.<br>[9]                                                                                            | Data not yet<br>publicly<br>available.                                                                                     | Preclinical studies in non- human primates showed higher drug exposure, longer half-life, and lower clearance compared to a comparator oral IL-17 inhibitor.[4] | Data not yet<br>publicly<br>available.                    |



Phase 1: Welltolerated with no Phase 1 trial is Phase 1 trial serious adverse Data not yet ongoing to completed, Reported Safety events. Adverse publicly evaluate safety results not yet available. and tolerability. events were posted.[1] mild-to-6 moderate.[2]

## **Experimental Protocols**

Detailed experimental protocols for the clinical trials are crucial for interpreting the results. Below is a summary of the available information on the trial designs for these oral IL-17 modulators.

#### DC-806 Phase 1c Trial in Psoriasis

- Study Design: A first-in-human, randomized, double-blind, placebo-controlled proof-ofconcept study.[7]
- Participant Population: Patients with psoriasis.[7]
- Treatment Arms:
  - High dose: 800 mg twice daily (BID)[7]
  - Low dose: 200 mg BID[7]
  - Placebo[7]
- Primary Endpoints: Safety and pharmacokinetics.[7]
- Exploratory Endpoint: Mean percentage reduction in Psoriasis Area and Severity Index (PASI) from baseline at 4 weeks.[7]

## **ASC50 Phase 1 Trial in Psoriasis**

Study Design: A randomized, double-blind, placebo-controlled, first-in-human study.[6]







- Participant Population: Healthy participants and patients with mild-to-moderate plaque psoriasis.[6]
- Primary Endpoints: Evaluate the safety, tolerability, and pharmacokinetics of ASC50.[4]
- Status: Dosing of the first participants has been completed.[6]

The following diagram illustrates a general workflow for a Phase 1 clinical trial of an oral psoriasis drug, based on the designs of the DC-806 and ASC50 trials.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. New and Emerging Oral/Topical Small-Molecule Treatments for Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. DC-853 by DICE Therapeutics for Plaque Psoriasis (Psoriasis Vulgaris): Likelihood of Approval [pharmaceutical-technology.com]
- 4. thedermdigest.com [thedermdigest.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Ascletis Announces First Participants Dosed in U.S. Phase I Clinical Study of ASC50, a Potential Best-in-Class Oral Small Molecule IL-17 Inhibitor for the Treatment of Psoriasis [prnewswire.com]
- 7. New and Emerging Biological and Oral/Topical Small-Molecule Treatments for Psoriasis[v1] | Preprints.org [preprints.org]
- 8. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmexec.com [pharmexec.com]
- To cite this document: BenchChem. [Oral IL-17 Modulators: A Head-to-Head Comparison for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831949#head-to-head-comparison-of-oral-il-17-modulators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com